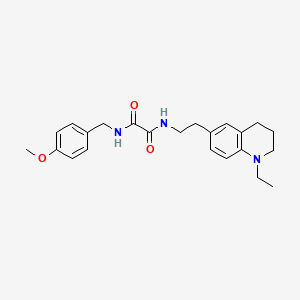

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Descripción

N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline moiety at the N1 position and a 4-methoxybenzyl group at the N2 position. The tetrahydroquinoline group may confer enhanced lipophilicity and binding affinity compared to simpler aromatic systems, while the 4-methoxybenzyl substituent could influence metabolic stability and electronic properties.

Propiedades

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-26-14-4-5-19-15-17(8-11-21(19)26)12-13-24-22(27)23(28)25-16-18-6-9-20(29-2)10-7-18/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWHOSFVEXZPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 317.4 g/mol. The structure features an oxalamide group linked to a tetrahydroquinoline moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O2 |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 955609-81-1 |

The biological activity of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a significant role in regulating Th17 cell differentiation and function. This mechanism is particularly relevant in the context of autoimmune diseases such as rheumatoid arthritis and psoriasis .

Pharmacokinetics

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit favorable pharmacokinetic profiles. For instance, one derivative showed bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than previous compounds in the same class . This suggests that N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide may also possess similar or improved bioavailability.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation associated with autoimmune diseases. In preclinical models, it effectively diminished the severity of symptoms related to rheumatoid arthritis and psoriasis at lower doses without adverse effects .

Anticancer Potential

Emerging research suggests potential anticancer properties linked to the modulation of specific signaling pathways involved in tumorigenesis. The structural characteristics of the compound may allow it to inhibit cellular proliferation and induce apoptosis in cancer cells.

Case Studies

Case Study 1: Rheumatoid Arthritis

In a controlled study involving mouse models of rheumatoid arthritis, administration of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide resulted in a marked decrease in joint inflammation and destruction compared to untreated controls. The compound's mechanism as an RORγt inverse agonist was confirmed through receptor binding assays.

Case Study 2: Psoriasis Treatment

Another study focused on the efficacy of the compound in treating psoriasis-like lesions in mice. Results indicated significant improvement in skin lesions and reduced inflammatory markers after treatment with N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide over a two-week period .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinity

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): This compound, a potent umami agonist, shares the oxalamide backbone but replaces the tetrahydroquinoline with a pyridin-2-yl ethyl group.

- Compound 40 (N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide): The quinoline moiety here is fully aromatic, differing from the tetrahydroquinoline in the target compound. This structural variation may alter solubility and metabolic pathways, as saturated rings (e.g., tetrahydroquinoline) often exhibit reduced oxidation susceptibility .

- Regorafenib Analogues (e.g., 2c and 3c) : Ferrocenyl-modified oxalamides demonstrate anticancer activity, highlighting the impact of metal-organic groups on bioactivity. The absence of such groups in the target compound suggests divergent therapeutic applications .

Metabolic Stability and Pathways

- This suggests that methoxy-substituted oxalamides may resist hydrolysis but undergo other transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.